N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide
Description
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide is a benzoic acid derivative characterized by a phenyl ring substituted with a hydrazinocarbonyl (–CONHNH₂) group at the para position, linked to a 2-methylpropanamide (–CONH–C(CH₃)₂) moiety. This compound features dual functional groups: the hydrazine-derived carboxamide and the branched alkylamide chain.
Properties
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)10(15)13-9-5-3-8(4-6-9)11(16)14-12/h3-7H,12H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULIXFTBYXIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide typically involves the reaction of 4-isocyanatobenzoyl chloride with 2-methylpropanamide in the presence of hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared to structurally related molecules with variations in substituents, core scaffolds, or functional groups. Key examples include:
N-[4-(Aminosulfonyl)phenyl]-2-methylpropanamide
- Structure: Features a sulfonamide (–SO₂NH₂) group instead of hydrazinocarbonyl.
- Molecular Formula : C₁₀H₁₄N₂O₃S (vs. C₁₁H₁₅N₃O₂ for the target compound).
Hydroxamic Acid Derivatives (Compounds 4–10)
- Examples : N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6), N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10).
- Structure: Replace the hydrazinocarbonyl with hydroxamic acid (–CONHOH) and incorporate cyclic alkyl chains.
- Activity : These compounds exhibit antioxidant properties (e.g., DPPH radical scavenging, β-carotene bleaching assays), suggesting that the target compound’s hydrazine group could be modified to hydroxamic acid for similar applications .
N-{[4-(Acetylamino)phenyl]sulfonyl}-2-methylpropanamide (Compound 23)
- Structure : Combines a sulfonyl group (–SO₂–) with an acetylated amine.
- Synthesis : Prepared via silica gel chromatography (DCM/MeOH 98:2), yielding a white solid (53% yield).
Data Table: Structural and Functional Comparisons
Key Research Findings
- Functional Group Reactivity: The hydrazinocarbonyl group in the target compound offers unique reactivity for forming hydrazones or metal complexes, unlike sulfonamides or hydroxamic acids .
- Antioxidant Potential: Structural analogs with hydroxamic acid groups (e.g., Compound 6) demonstrate radical scavenging activity, suggesting that modifying the target compound’s hydrazine to a hydroxamic acid could unlock similar bioactivity .
- Synthetic Flexibility : The target’s branched alkyl chain (2-methylpropanamide) may improve lipophilicity compared to linear chains in analogs like Compound 10, impacting membrane permeability .
Biological Activity
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an acylhydrazone, characterized by the presence of the hydrazone functional group (-C=N-NH-). This structure is pivotal in determining its biological activity, as it allows for interactions with various biomolecules.
Biological Activities
Numerous studies have explored the biological activities of hydrazone derivatives, highlighting their potential in various therapeutic applications:
- Antimicrobial Activity : Hydrazones, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
- Tyrosinase Inhibition : The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Studies have shown that related hydrazone derivatives exhibit competitive inhibition against tyrosinase, suggesting that this compound may possess similar properties .
- Anti-inflammatory Effects : Some hydrazones have been reported to exhibit anti-inflammatory activity. This property is particularly important in developing treatments for inflammatory diseases .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound likely binds to active sites on enzymes such as tyrosinase, thereby inhibiting their activity. Molecular docking studies suggest that the compound can form hydrogen bonds with key residues in the enzyme's active site .
- Metal Chelation : Some studies indicate that hydrazones can chelate metal ions, which may enhance their biological activity by stabilizing enzyme-substrate complexes or inhibiting metal-dependent enzymes .
Table 1: Summary of Biological Activities
Case Study: Tyrosinase Inhibition
A study evaluated several hydrazone derivatives for their tyrosinase inhibitory activity. Among them, compounds structurally related to this compound showed IC50 values comparable to established inhibitors. Molecular docking confirmed interactions with critical residues in the enzyme's active site, reinforcing the potential use of this compound in cosmetic applications targeting skin pigmentation .
Case Study: Antimicrobial Efficacy
In another investigation, a series of hydrazone derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent antibacterial effects without significant cytotoxicity to normal cells. This finding positions this compound as a promising candidate for further development in antimicrobial therapies .
Q & A
Q. What are the standard synthetic protocols for N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide?
The compound is synthesized via carbodiimide-mediated coupling reactions. A representative method involves:
- Reacting the carboxylic acid derivative (e.g., 4-hydrazinocarbonylbenzoic acid) with 2-methylpropanamide using EDC·HCl and HOBt as coupling agents in DMF under nitrogen atmosphere.
- Adding DIPEA as a base to facilitate activation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with ~45–57% efficiency .
Q. How is the structural integrity of the compound validated?
Key characterization methods include:
- 1H/13C NMR : Peaks corresponding to the hydrazine carbonyl (δ ~160–165 ppm in 13C NMR) and methyl groups (δ ~1.2–1.5 ppm in 1H NMR) confirm the core structure .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) align with the theoretical molecular weight (e.g., m/z 265.3 for C12H15N3O2) .
- HPLC : Purity ≥98% is verified using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Byproducts : Unreacted starting materials (e.g., residual hydrazine derivatives) or dimerization products.
- Mitigation : Optimize stoichiometry (1:1.2 ratio of acid to amide) and use scavengers like polymer-bound carbodiimide. Monitor reaction progress via TLC (Rf ~0.6 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How does structural modification influence bioactivity in receptor antagonism?
- Core Modifications : Replacing the hydrazine group with sulfonamide (e.g., as in bicalutamide analogs) enhances androgen receptor (AR) binding affinity .
- Steric Effects : Introducing bulky substituents (e.g., trifluoromethyl) at the phenyl ring improves metabolic stability but may reduce solubility .
- Methodology : Use in vitro AR degradation assays (PROTACs) to evaluate efficacy, measuring IC50 values via luciferase reporter gene systems .
Q. What strategies are employed to optimize pharmacokinetic properties in analogs?
- LogP Optimization : Replace hydrophobic groups (e.g., 2-methylpropanamide) with polar moieties (e.g., hydroxyl or morpholine) to reduce LogP from ~3.7 to ≤2.5, improving aqueous solubility .
- Metabolic Stability : Introduce fluorine atoms or methyl groups at meta/para positions to block cytochrome P450 oxidation .
Q. How are crystallographic data utilized to understand molecular interactions?
- X-ray Diffraction : Single-crystal analysis reveals bond angles (e.g., C–N–C ~120°) and packing motifs (e.g., monoclinic P21/c space group) critical for docking studies .
- Docking Simulations : Align the compound’s crystal structure with target receptors (e.g., MCHR1) using software like AutoDock Vina, focusing on hydrogen bonding with residues (e.g., Arg155, Tyr181) .
Q. What in vivo models are suitable for evaluating therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
